2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide-derived compound featuring a 2,5-dimethyl-substituted benzene ring linked to a pyridazine-pyrazole hybrid moiety via an amino-phenyl group.
Properties
IUPAC Name |
2,5-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-15-4-5-16(2)19(14-15)30(28,29)26-18-8-6-17(7-9-18)23-20-10-11-21(25-24-20)27-13-3-12-22-27/h3-14,26H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUESKXFSYITKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. The reaction conditions often include the use of solvents like anhydrous benzene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that 2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide exhibits various biological activities:
Inhibition of Carbonic Anhydrases
Studies have shown that derivatives of this compound can inhibit carbonic anhydrases (CAs), enzymes implicated in numerous diseases, including glaucoma and epilepsy. For instance, a related series of pyrazole-based benzene sulfonamides demonstrated significant inhibition against human carbonic anhydrases (hCAII, hCAIX, hCAXII), with some derivatives outperforming standard inhibitors like acetazolamide .
Antitumor Activity
The compound has been evaluated for its antitumor properties. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
Preliminary investigations indicate that this compound possesses antimicrobial activity against various pathogens. The presence of the pyrazole ring is believed to contribute to its efficacy against bacterial strains .
Case Study 1: Carbonic Anhydrase Inhibition
A recent study evaluated a series of pyrazole-based sulfonamides for their ability to inhibit different isoforms of carbonic anhydrases. Among these, this compound was identified as a potent inhibitor with an IC50 value in the submicromolar range, indicating its potential as a therapeutic agent for conditions like glaucoma .
Case Study 2: Antitumor Activity
In a separate investigation focusing on cancer therapeutics, this compound was tested against several cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The study concluded that further development could lead to new treatments for resistant cancer types .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
A. 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, )
- Key Differences :
- Core Heterocycle : Pyridine (one nitrogen) vs. pyridazine (two adjacent nitrogens) in the target compound.
- Substituents : A 4-chlorophenyl carbamoyl group and a 4-butyl-3,5-dimethylpyrazole vs. the target’s 2,5-dimethylbenzene and pyridazine-linked pyrazole.
- Functional Groups : Both share a sulfonamide group, but Compound 27 includes a carbamoyl (-NHCO-) linkage.
B. 4-Methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide ()
Physicochemical Properties
- Melting Points : The presence of a 4-chlorophenyl group in Compound 27 may enhance intermolecular forces (e.g., dipole-dipole interactions) compared to the target’s methyl-substituted benzene, contributing to its higher melting point .
Hydrogen Bonding and Crystallography
- Compound 27 : IR and NMR data () confirm NH groups participate in hydrogen bonding, critical for stabilizing its crystalline structure .
Biological Activity
2,5-Dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of sulfonamides, which are known for their diverse therapeutic applications, including antibacterial and anticancer properties.
Chemical Structure
The molecular formula of the compound is . The structure features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrazole-pyridazine moiety. This unique combination of functional groups is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. For instance, related compounds have demonstrated significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
- The mechanism of action typically involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
-
Carbonic Anhydrase Inhibition :
- Recent studies have evaluated the inhibition of human carbonic anhydrases (hCAII, hCAIX, and hCAXII) by sulfonamide derivatives. Certain derivatives have shown superior inhibition compared to standard drugs like acetazolamide, with IC50 values in the submicromolar range . This suggests potential applications in treating conditions like glaucoma and epilepsy.
- Cardiovascular Effects :
Case Study 1: Antibacterial Efficacy
A study conducted on a series of pyrazole-based sulfonamides revealed that several derivatives exhibited potent antibacterial activity against resistant strains of bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit critical enzymatic pathways.
Case Study 2: Carbonic Anhydrase Inhibition
In a recent evaluation, a derivative similar to this compound was found to inhibit hCAII effectively. The study employed molecular docking techniques to predict binding affinities and interaction patterns with the enzyme's active site, confirming its potential as a therapeutic agent for conditions requiring carbonic anhydrase modulation .
Data Tables
| Activity | Compound | MIC (μM) | Notes |
|---|---|---|---|
| Antibacterial | 2,5-Dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]... | 15.625 - 125 | Effective against Gram-positive bacteria |
| Carbonic Anhydrase Inhibitor | Derivative of the compound | Submicromolar | More effective than acetazolamide |
| Cardiovascular Effects | Sulfonamide derivatives | Varies | Significant changes in perfusion pressure |
Q & A
Basic: What synthetic strategies are effective for preparing this sulfonamide derivative?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution between an aminophenyl intermediate and a sulfonyl chloride. A general protocol involves:
- Reacting 1-(4-aminophenyl)-3,5-dimethylpyrazole (or analogous precursors) with the appropriate sulfonyl chloride in anhydrous THF.
- Using triethylamine as a base to neutralize HCl byproducts.
- Monitoring reaction progress via TLC until the amine precursor is consumed.
- Purifying the product via aqueous extraction (DCM/water) and drying over Na₂SO₄ .
Key Variables: Reaction time (12–24 hrs), stoichiometry (1:1 molar ratio), and temperature (room temperature or mild heating).
Advanced: How can structural contradictions in crystallographic data be resolved during characterization?
Methodological Answer:
X-ray crystallography is critical for resolving ambiguities in bond angles, torsion angles, or hydrogen-bonding networks. For example:
- Use software suites (e.g., APEX2, SAINT) for data collection and refinement.
- Compare experimental data with density functional theory (DFT)-optimized structures to validate geometric parameters.
- Cross-reference with NMR (¹H/¹³C) and HRMS to confirm molecular weight and functional group integrity. Contradictions may arise from polymorphic forms or solvent inclusion in the crystal lattice, which require re-crystallization in alternative solvents .
Basic: What spectroscopic techniques are optimal for confirming the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.5 ppm for pyridazine/pyrazole) and methyl groups (δ 2.0–2.5 ppm).
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.
- FT-IR: Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
- X-ray Diffraction: Resolve dihedral angles between the benzene sulfonamide and pyridazine-pyrazole moieties .
Advanced: How to design derivatives for enhanced carbonic anhydrase (CA) inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents on the pyridazine or pyrazole rings to alter steric/electronic effects.
- Electron-withdrawing groups (e.g., -Cl, -CF₃) may enhance CA binding via polar interactions.
- Bulky substituents (e.g., aryl groups) can improve selectivity for CA isoforms.
- In Silico Docking: Use tools like AutoDock Vina to predict binding affinities to CA active sites (e.g., PDB ID 3LXE).
- Biological Assays: Test inhibitory potency (IC₅₀) using stopped-flow CO₂ hydration assays .
Basic: How to assess cytotoxicity in cell-based models?
Methodological Answer:
- Cell Lines: Use human cancer lines (e.g., MCF-7, HeLa) and normal fibroblasts (e.g., NIH/3T3) for selectivity profiling.
- MTT Assay: Incubate cells with 0.1–100 µM compound for 48–72 hrs. Measure viability via absorbance at 570 nm.
- Dose-Response Analysis: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Control Compounds: Include cisplatin or doxorubicin as positive controls .
Advanced: How to troubleshoot low yields in sulfonamide coupling reactions?
Methodological Answer:
- Catalyst Screening: Test alternatives to triethylamine (e.g., DMAP, DIPEA) to improve reaction efficiency.
- Solvent Optimization: Replace THF with DMF or DMSO for better solubility of intermediates.
- Temperature Control: Increase to 40–50°C if kinetic barriers exist.
- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-sulfonylation) and adjust stoichiometry .
Basic: What physicochemical properties influence solubility and bioavailability?
Methodological Answer:
- LogP: Target 2–4 for balanced lipophilicity (calculated via XlogP ~3 ).
- Polar Surface Area (PSA): Aim for <140 Ų to enhance membrane permeability (e.g., PSA = 86.4 Ų ).
- Hydrogen Bonding: Reduce H-bond donors/acceptors (e.g., 1 donor, 5 acceptors ) to improve solubility.
- Salt Formation: Use hydrochloride or sodium salts for aqueous formulation.
Advanced: How to validate target engagement in enzyme inhibition studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize CA on a sensor chip and measure real-time binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy (ΔH) and stoichiometry.
- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of CA in lysates after compound treatment.
- Knockdown Controls: Use siRNA-mediated CA suppression to confirm on-target effects .
Basic: How to ensure reproducibility in synthetic protocols?
Methodological Answer:
- Stoichiometric Precision: Use calibrated syringes/pipettes for small-scale reactions (<5 mmol).
- Purification Consistency: Standardize column chromatography gradients (e.g., 5–50% EtOAc/hexane).
- Batch Analysis: Characterize ≥3 independent batches via HPLC (purity >95%) and NMR.
- Documentation: Report Rf values, solvent systems, and retention times in detail .
Advanced: How to resolve conflicting bioactivity data across assay platforms?
Methodological Answer:
- Assay Validation: Cross-check results using orthogonal methods (e.g., MTT vs. resazurin assays).
- Compound Stability: Test degradation in assay buffers via LC-MS over 24–48 hrs.
- Protein Binding: Measure free fraction in serum using ultrafiltration.
- Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
